molecular formula C7H16O2 B6152912 3-ethoxy-2,2-dimethylpropan-1-ol CAS No. 78952-28-0

3-ethoxy-2,2-dimethylpropan-1-ol

Cat. No.: B6152912
CAS No.: 78952-28-0
M. Wt: 132.2
InChI Key:
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Description

3-ethoxy-2,2-dimethylpropan-1-ol is a colorless liquid that is commonly used in various scientific experiments due to its unique physical and chemical properties. It is characterized using analytical techniques such as NMR and IR spectroscopy.

Preparation Methods

3-ethoxy-2,2-dimethylpropan-1-ol can be synthesized through a variety of methods. One common method involves the reaction of 2,2-dimethylpropan-1-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-ethoxy-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

3-ethoxy-2,2-dimethylpropan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which 3-ethoxy-2,2-dimethylpropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of specific products through enzymatic catalysis . The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-ethoxy-2,2-dimethylpropan-1-ol can be compared with other similar compounds such as:

    2,2-dimethylpropan-1-ol: This compound lacks the ethoxy group, making it less reactive in certain substitution reactions.

    3-ethoxy-2,2-dimethylbutan-1-ol: This compound has an additional carbon in the backbone, which can influence its physical and chemical properties.

    2,2-dimethyl-3-hydroxypropanal: This compound has a hydroxyl group instead of an ethoxy group, affecting its reactivity in oxidation and reduction reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

78952-28-0

Molecular Formula

C7H16O2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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